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apoAI regulatory protein-1

Cat. No.: B1177975
CAS No.: 134632-25-0
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Description

Contextual Significance of Apolipoprotein A-I (ApoA-I) in Lipid Metabolism and Systemic Homeostasis

Apolipoprotein A-I (ApoA-I) is a protein of central importance in human physiology, primarily recognized for its critical role in lipid transport and cholesterol homeostasis. nih.govnih.gov It is the major protein component of high-density lipoprotein (HDL) particles, often referred to as "good cholesterol." nih.govyoutube.com Secreted mainly by the liver and intestine, ApoA-I is indispensable for the formation and function of HDL. nih.gov Its primary function is to initiate the process of reverse cholesterol transport, whereby excess cholesterol from peripheral tissues is collected and transported back to the liver for excretion. youtube.com This process is vital for preventing the accumulation of lipids in artery walls, a key event in the development of atherosclerosis and cardiovascular disease. youtube.com

Beyond its role in lipid transport, ApoA-I is a multifunctional protein that influences inflammation and the immune system. nih.govnih.gov It can bind to and neutralize bacterial endotoxins like lipopolysaccharide (LPS), thereby playing a role in the innate immune response against infections. nih.gov The regulation of ApoA-I levels is therefore crucial for maintaining not just cardiovascular health but also broader systemic and immune homeostasis. nih.govnih.gov Given its significance, the mechanisms controlling the expression of the APOA1 gene are of major scientific interest.

Overview of Transcriptional Regulation in Gene Expression

Gene expression, the process by which information from a gene is used to synthesize a functional gene product, such as a protein, is meticulously controlled. wikipedia.orgnumberanalytics.com Transcriptional regulation is the primary means by which cells control which genes are turned "on" or "off" at any given time. wikipedia.org This process involves the binding of specific proteins, known as transcription factors, to particular DNA sequences called regulatory elements. numberanalytics.compressbooks.pub

These regulatory elements include:

Promoters: Regions of DNA located near the transcription start site of a gene where RNA polymerase, the enzyme responsible for transcription, binds. wikipedia.orgpressbooks.pub

Enhancers: DNA sequences that can be located far from the gene they regulate. When bound by activator proteins, they increase the rate of transcription. khanacademy.org

Silencers: DNA sequences that, when bound by repressor proteins, inhibit transcription. khanacademy.org

Transcription factors can act as either activators, which promote gene expression, or repressors, which block it. pressbooks.pub The interplay between these various factors and regulatory sequences creates a complex system that allows cells to respond to developmental cues and environmental signals, ensuring that genes are expressed only when and where they are needed. wikipedia.orgnih.gov Eukaryotic cells, with their nucleus and complex organelle structures, feature particularly intricate layers of gene regulation. pressbooks.pubkhanacademy.org

Historical Identification and Classification of ApoA-I Regulatory Protein-1 (ARP-1) as a Member of the Steroid Hormone Receptor Superfamily

ApoA-I Regulatory Protein-1 (ARP-1) was identified through efforts to understand the molecular control of the APOA1 gene. nih.gov Researchers isolated a complementary DNA (cDNA) clone for a protein that specifically bound to regulatory elements within the APOA1 gene. nih.gov203.250.218 This protein was named ApoA-I Regulatory Protein-1, or ARP-1. nih.gov

Sequence analysis revealed that ARP-1 belongs to the steroid/thyroid hormone receptor superfamily, a large group of transcription factors that are typically activated by binding to specific ligands (hormones). nih.govnih.govresearchgate.net However, no specific natural ligand has been identified for ARP-1, leading to its classification as an "orphan" nuclear receptor. nih.govnih.govmdpi.com ARP-1 is also known as COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II). nih.govmdpi.comnih.gov

Research demonstrated that ARP-1 functions as a transcriptional repressor. nih.govnih.gov In cotransfection experiments, ARP-1 was shown to downregulate, or decrease the expression of, the apoAI gene. nih.gov It achieves this by binding as a dimer to a specific site (Site A) in the apoAI gene's liver-specific enhancer, thereby inhibiting its activity. nih.govnih.govtandfonline.com This discovery positioned ARP-1 as a key negative regulator in the complex network controlling ApoA-I expression and, by extension, a participant in the regulation of lipid metabolism. nih.gov

Properties

CAS No.

134632-25-0

Molecular Formula

C7H10N2O2

Synonyms

apoAI regulatory protein-1

Origin of Product

United States

Molecular and Functional Characterization of Apoa I Regulatory Protein 1 Arp 1

Structural Elements and DNA Binding Properties of ARP-1

ARP-1 is characterized as a member of the nuclear receptor superfamily, which dictates its structural and functional properties. nih.gov A key feature of its function is its ability to bind to DNA as a dimer, a common characteristic for many nuclear receptors that allows for specific and high-affinity interaction with target gene promoters. nih.govresearchgate.net This dimerization is essential for its regulatory activities. nih.gov The protein possesses intrinsic transcription activation potential, which appears to be modulated by the cellular balance of other nuclear receptors that compete for the same DNA binding sites. nih.gov

The capacity of ARP-1 to form dimers is critical for its DNA binding and subsequent regulatory function. nih.gov Research has localized the dimerization domain of ARP-1 to its carboxyl-terminal (COOH-terminal) region. nih.govwikigenes.org This specific domain facilitates the protein-protein interactions necessary for two ARP-1 monomers to associate into a functional dimeric complex before or upon binding to DNA. nih.gov

ARP-1 recognizes and binds to specific DNA sequences known as hormone response elements (HREs) within the promoter regions of its target genes. ahajournals.org For the apolipoprotein AI gene, ARP-1 specifically binds to a regulatory element designated as "site A," located within a powerful liver-specific enhancer region upstream of the transcription start site. nih.govnih.govnih.gov This site A is situated between nucleotides -214 and -192 relative to the apoAI gene transcription start site. nih.gov More broadly, the binding sites for ARP-1/COUP-TFII are often characterized as imperfect direct repeats of the nuclear receptor response element core sequence (A/GGGTCA) with a three-nucleotide spacer. wikigenes.org ARP-1 can bind to these sites either as a homodimer or as a heterodimer with other nuclear receptors, such as the retinoid X receptor (RXR). nih.govnih.gov

Transcriptional Repressor Activity of ARP-1 on Apolipoprotein A-I Gene Expression

ARP-1 predominantly functions as a transcriptional repressor of the apolipoprotein A-I (apoA-I) gene. nih.govnih.govmdpi.com This repressive action is a key mechanism in controlling the levels of apoA-I, a major protein component of high-density lipoprotein (HDL) that is integral to reverse cholesterol transport. mdpi.comnih.gov The expression of the apoA-I gene is tightly controlled by a complex interplay of transcription factors, with ARP-1 playing a significant inhibitory role. nih.govphysiology.org

The binding of ARP-1 to the apoA-I promoter leads to a direct reduction in the transcription of apoA-I mRNA. researchgate.net This inhibitory effect occurs at the transcriptional level, as demonstrated by studies showing that overexpression of ARP-1 downregulates apoA-I gene expression in cotransfection experiments. nih.govresearchgate.net For instance, bile acids like cholic acid have been shown to increase the levels of ARP-1 mRNA, which in turn leads to the downregulation of apoA-I promoter activity and a decrease in hepatic apoA-I mRNA levels. researchgate.net This suggests that ARP-1 acts as a negative regulator, directly suppressing the rate at which the apoA-I gene is transcribed into mRNA. researchgate.net

ARP-1 modulates apoA-I promoter activity by binding to site A within the apoA-I liver-specific enhancer. nih.gov This binding represses the promoter's activity in a context-specific manner. nih.gov The DNA binding domain of ARP-1 is essential for this repression, but not sufficient on its own; two distinct repression domains located in the amino- and carboxyl-terminal halves of the protein are also required for efficient repression. nih.gov

The repressive effect of ARP-1 can be influenced by other transcription factors. For example, ARP-1 competes with activators like Hepatocyte Nuclear Factor 4 (HNF-4) for binding to the same regulatory sites. oup.comnih.gov Furthermore, while ARP-1 alone dramatically represses apoA-I expression, its repression can be overcome by the retinoid X receptor alpha (RXRα) in the presence of retinoic acid. nih.govnih.gov ARP-1 and RXRα can form heterodimers that bind to site A with a significantly higher affinity than either protein alone. nih.govnih.gov This interplay suggests that the transcriptional state of the apoA-I gene is regulated by the intracellular ratio of ARP-1 to other nuclear receptors like RXRα. nih.gov

Broader Gene Regulatory Targets and Their Implications for Cellular Processes

The regulatory influence of ARP-1 extends beyond the apolipoprotein A-I gene, targeting a range of other genes involved in critical cellular processes, particularly lipid and cholesterol metabolism. nih.govwikigenes.org This broad scope of action underscores its importance as a key metabolic regulator.

Research has shown that ARP-1 binds to regulatory regions in the promoters of several other apolipoprotein genes, including apolipoprotein B (ApoB) and apolipoprotein CIII (ApoCIII). nih.govresearchgate.netwikigenes.org It acts as a repressor for the apoCIII gene, competing with the activator HNF-4. researchgate.net Beyond apolipoproteins, ARP-1 also targets the genes for insulin (B600854) and ovalbumin, indicating its involvement in a wider array of metabolic and cellular functions. nih.govwikigenes.orgwikigenes.org The regulation of these diverse genes suggests that ARP-1 participates significantly in maintaining lipid and cholesterol homeostasis and may influence glucose metabolism through its effect on the insulin gene. nih.govwikigenes.org

Interactive Data Table: Gene Targets of ARP-1

Gene Function ARP-1 Effect Reference
Apolipoprotein A-I (ApoA-I) Major protein of HDL, reverse cholesterol transport Repression nih.govnih.gov
Apolipoprotein B (ApoB) Primary protein of LDL, VLDL Regulation nih.govwikigenes.org
Apolipoprotein C-III (ApoCIII) Modulates lipoprotein metabolism Repression nih.govresearchgate.net
Apolipoprotein A-IV (ApoA-IV) Lipid absorption and transport Repression oup.comnih.gov
Insulin Glucose metabolism regulation Regulation nih.govwikigenes.org
Ovalbumin Egg white protein (model system) Regulation nih.govwikigenes.org
Aromatase Estrogen synthesis Positive Regulation nih.gov

Advanced Research Methodologies and Models for Arp 1 Studies

In Vitro Systems for Investigating ARP-1 and ApoA-I Regulation

In vitro systems, utilizing cultured cells and molecular assays, have been fundamental in establishing the primary function of ARP-1 as a transcriptional repressor of the apoA-I gene. nih.govtandfonline.com These controlled environments allow for precise manipulation and measurement of molecular events.

Cell Lines for Transcriptional and Functional Assays (e.g., HepG2, Caco-2, THP-1)

A variety of established cell lines have been instrumental in studying the tissue-specific expression and regulation of the apoA-I gene by ARP-1. The human hepatoblastoma cell line, HepG2, is the most prominently used model because it originates from the liver, a primary site of apoA-I synthesis, and retains many functions of normal hepatocytes, including the synthesis and secretion of apoA-I. diabetesjournals.orgoup.comnih.gov Transient transfection assays in HepG2 cells have consistently demonstrated that ARP-1 represses the transcriptional activity of the apoA-I gene enhancer. oup.comfrontiersin.org These cells have also been used to show that ARP-1's repressive effect can be modulated by other nuclear receptors, such as the retinoid X receptor alpha (RXRα). nih.govtandfonline.com

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is another relevant model as it can differentiate to mimic the enterocytes of the small intestine, the other major site of apoA-I production. ethz.ch Studies using Caco-2 cells have helped to understand the enhancer elements responsible for intestinal expression. ethz.ch While less common in ARP-1-specific literature, the THP-1 human monocytic cell line is crucial for studying apoA-I expression in macrophages, which plays a role in reverse cholesterol transport. researchgate.net Research on THP-1 cells has shown that other nuclear receptors regulate apoA-I transcription in this cell type, providing a comparative context for ARP-1's liver-specific actions. researchgate.net

Cell LineOriginRelevance to ApoA-I/ARP-1 ResearchKey Findings
HepG2Human Hepatoblastoma (Liver)Primary model for liver-specific apoA-I gene expression. diabetesjournals.orgDemonstrated ARP-1's role as a transcriptional repressor of the apoA-I gene. oup.comfrontiersin.org
Caco-2Human Colorectal Adenocarcinoma (Intestine)Model for intestinal apoA-I expression and regulation. ethz.chUsed to identify enhancer regions active in intestinal cells. ethz.ch
THP-1Human Acute Monocytic Leukemia (Macrophage)Model for macrophage apoA-I expression in reverse cholesterol transport. researchgate.netRevealed regulation of apoA-I by other nuclear receptors in immune cells. researchgate.net

Gene Expression Modulation Techniques (siRNA-mediated Downregulation, Adenovirus-mediated Overexpression)

To confirm the functional role of ARP-1, researchers employ techniques to either decrease (downregulate) or increase (overexpress) its levels within cells. Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression. By introducing siRNA molecules specifically targeting ARP-1 mRNA, its translation into protein is blocked. For instance, in HepG2 cells, siRNA-mediated knockdown of the nuclear receptor LRH-1, which also regulates apoA-I, led to a significant, dose-dependent decrease in apoA-I mRNA levels, demonstrating the utility of this technique in dissecting regulatory pathways. oup.comoup.com Similar knockdown strategies for ARP-1 are used to observe the resulting increase in apoA-I gene expression, confirming its repressive function. ahajournals.orgnih.gov

Promoter-Reporter Assays (e.g., Luciferase, Chloramphenicol (B1208) O-Acetyltransferase (CAT) Assays)

Promoter-reporter assays are a cornerstone of transcriptional regulation research. In these experiments, the promoter region of the gene of interest (in this case, the apoA-I gene) is cloned upstream of a reporter gene, such as luciferase or chloramphenicol O-acetyltransferase (CAT). frontiersin.orgphysiology.org This DNA construct is then introduced into cells (e.g., HepG2). The activity of the reporter enzyme, which is easily measured, serves as a direct proxy for the transcriptional activity of the apoA-I promoter.

Numerous studies have used this system by co-transfecting cells with an apoA-I promoter-reporter construct and an expression vector for ARP-1. nih.govphysiology.org Results consistently show that as the amount of ARP-1 increases, the activity of the reporter gene (luciferase or CAT) decreases, providing quantitative evidence that ARP-1 represses apoA-I promoter activity. frontiersin.orgphysiology.org These assays have also been crucial for mapping the specific DNA elements within the apoA-I promoter, such as "site A," that are necessary for ARP-1-mediated repression. nih.govtandfonline.com For example, constructs where site A is deleted no longer show repression by ARP-1.

DNA Binding Assays (Electrophoretic Mobility Shift Assays (EMSA), Chromatin Immunoprecipitation (ChIP))

To demonstrate a direct physical interaction between ARP-1 and the apoA-I gene, researchers use DNA binding assays. The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is an in vitro technique used to detect protein-DNA binding. nih.govoup.com In this assay, a short, radiolabeled DNA probe corresponding to a specific region of the apoA-I promoter (like site A) is incubated with nuclear extracts from cells (like HepG2) or with purified ARP-1 protein. nih.govfrontiersin.org If ARP-1 binds to the probe, the resulting protein-DNA complex migrates more slowly through a polyacrylamide gel than the free, unbound probe, causing a "shift" in the band's position. nih.gov EMSA has been used extensively to confirm that ARP-1 binds directly to site A of the apoA-I enhancer. nih.govfrontiersin.org

Chromatin Immunoprecipitation (ChIP) is an in vivo technique that identifies the binding of proteins to specific DNA sequences within the natural context of the cell's chromatin. frontiersin.orgoup.com In a ChIP assay, proteins that are cross-linked to DNA in living cells are immunoprecipitated using an antibody specific to the protein of interest (ARP-1). The associated DNA is then purified and identified, often by quantitative PCR (qPCR). ChIP assays performed in HepG2 cells have confirmed that ARP-1 is indeed recruited to the apoA-I promoter region in vivo, providing definitive evidence of its direct regulatory role. frontiersin.orgoup.com

In Vivo Animal Models for Studying ARP-1 and ApoA-I Function

While in vitro systems are powerful for dissecting molecular mechanisms, in vivo animal models are essential for understanding the physiological consequences of ARP-1 function in the context of a whole organism, including its impact on plasma lipoprotein profiles.

Genetically Modified Models (e.g., ApoA-I Knockout/Transgenic Mice, ARP-1 Overexpression in Mice)

Genetically modified mice have been invaluable for studying the interplay between ARP-1 and apoA-I. Human apoA-I transgenic mice, which express the human apoA-I gene, have been used to show that overexpression of apoA-I protects against diet-induced atherosclerosis. nih.govresearchgate.net These models provide a critical platform for studying factors that regulate the human apoA-I gene. For example, feeding these mice cholic acid, which was found to increase the expression of ARP-1 mRNA, resulted in a significant decrease in human apoA-I mRNA levels and a corresponding drop in HDL cholesterol. researchgate.netahajournals.org

Conversely, models that overexpress ARP-1 would be expected to show decreased native apoA-I levels and lower HDL. While specific ARP-1 overexpression models are less commonly cited in the direct context of apoA-I, studies on related nuclear receptors demonstrate the power of this approach. For instance, hepatic overexpression of LRH-1, another regulator of apoA-I, has been studied to assess its impact on apoA-I expression in vivo. nih.gov The development of tissue-specific knockout or transgenic mice for ARP-1 allows researchers to delineate its role in the liver versus the intestine and to observe the systemic effects on lipid metabolism and cardiovascular health. nih.govresearchgate.net

Findings from Genetically Modified Mouse Models

Mouse ModelGenetic ModificationTreatment/ConditionKey Finding Related to ApoA-I/ARP-1 Axis
Human ApoA-I Transgenic MiceExpresses human apoA-I gene. researchgate.netFed a diet containing cholic acid.Showed decreased hepatic human apoA-I mRNA and lower plasma HDL levels, which correlated with an increase in ARP-1 mRNA. researchgate.netahajournals.org
Wild-Type (WT) MiceNormal genetic background.Fed a diet containing 1% cholic acid.Exhibited a 40% reduction in hepatic apoA-I mRNA levels. ahajournals.org
Pxr-null SXR-Tg MiceOverexpression of human PXR.Fed a diet containing cholic acid.Hepatic apoA-I mRNA levels remained constant, suggesting an antagonistic relationship between PXR and the bile acid-mediated repression pathway involving ARP-1. ahajournals.org

Assessment of Lipid Metabolism and Cholesterol Homeostasis in Models

The assessment of lipid metabolism in these models involves a variety of techniques:

Plasma Lipid Profiling: Standard biochemical assays are used to measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma. These measurements provide a fundamental overview of the lipid status of the animal models. researchgate.net

Reverse Cholesterol Transport (RCT) Assays: RCT is a key anti-atherogenic process mediated by HDL, and its efficiency is a critical measure of ApoA-I function. ahajournals.org These assays typically involve injecting macrophages loaded with labeled cholesterol (e.g., radioactive or fluorescent) into the animal models and then tracking the appearance of the label in the plasma, liver, and feces over time. This allows for the quantification of cholesterol movement from peripheral tissues back to the liver for excretion. ahajournals.org

Lipoprotein Analysis: The size, composition, and subclasses of lipoprotein particles are analyzed using techniques like gel electrophoresis, ultracentrifugation, and fast protein liquid chromatography (FPLC). These methods help to characterize the structural changes in lipoproteins that result from the absence or modification of ApoA-I. ahajournals.org

Key proteins and receptors involved in cholesterol homeostasis are also examined. For instance, the expression and activity of lecithin-cholesterol acyltransferase (LCAT), an enzyme that esterifies cholesterol on HDL particles, and scavenger receptor class B type I (SR-BI), a receptor that mediates the selective uptake of cholesterol esters from HDL by the liver, are often assessed. ijbs.commdpi.com

Table 1: Key Parameters for Assessing Lipid Metabolism in ApoA-I Models

Parameter Method of Assessment Significance in ApoA-I Research
Plasma Cholesterol Levels Biochemical Assays Provides a fundamental measure of the overall impact of ApoA-I on lipid profiles. researchgate.net
HDL & LDL Levels Biochemical Assays, Ultracentrifugation Directly reflects the role of ApoA-I in the formation and metabolism of these lipoproteins. ijbs.com
Reverse Cholesterol Transport In vivo tracer studies with labeled cholesterol Quantifies the efficiency of cholesterol efflux from peripheral tissues, a primary function of ApoA-I. ahajournals.org
Lipoprotein Particle Size Gel Electrophoresis, FPLC Reveals structural alterations in lipoproteins due to the absence or modification of ApoA-I. ahajournals.org
LCAT Activity Enzyme activity assays Assesses the maturation of HDL particles, a process in which ApoA-I is a key cofactor. ijbs.com
SR-BI Expression Western Blot, Immunohistochemistry Determines the levels of a key receptor for HDL cholesterol uptake in the liver. mdpi.com

Analysis of Inflammatory and Immune Responses in Animal Models

ApoA-I is increasingly recognized for its significant anti-inflammatory and immunomodulatory properties. nih.govfrontiersin.org Animal models are indispensable for dissecting these functions. For example, mice deficient in both ApoA-I and the LDL-receptor exhibit an autoimmune phenotype, which can be mitigated by the administration of exogenous ApoA-I. smw.ch This highlights the protein's role in controlling immune system activation.

The analysis of inflammatory and immune responses in these models includes:

Assessment of Immune Cell Populations: Flow cytometry is a powerful tool used to quantify and characterize different immune cell populations in the blood, spleen, and lymph nodes. arvojournals.org This can reveal changes in the numbers of T cells (including pro-inflammatory Th1 and Th17 cells, and anti-inflammatory regulatory T cells or Tregs), B cells, monocytes, and neutrophils in response to altered ApoA-I levels. smw.charvojournals.org

Adhesion Molecule Expression: The expression of adhesion molecules on endothelial cells, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), is often analyzed by immunohistochemistry or quantitative PCR. frontiersin.org ApoA-I has been shown to inhibit the expression of these molecules, thereby reducing the recruitment of inflammatory cells to tissues. frontiersin.org

In vivo Models of Inflammation: To study the protective effects of ApoA-I in a more direct context, researchers use animal models of specific inflammatory conditions. For instance, in models of sepsis induced by lipopolysaccharide (LPS), the administration of ApoA-I or mimetic peptides has been shown to improve survival rates. frontiersin.org Similarly, in models of autoimmune diseases like experimental autoimmune uveitis, ApoA-I treatment can ameliorate disease severity. arvojournals.org

Table 2: Methods for Analyzing Inflammatory and Immune Responses in ApoA-I Studies

Analytical Approach Key Readouts Relevance to ApoA-I Function
Flow Cytometry Quantification of T cell subsets (Th1, Th17, Tregs), monocytes, neutrophils. arvojournals.org Demonstrates the immunomodulatory effects of ApoA-I on the balance of pro- and anti-inflammatory immune cells. smw.ch
ELISA/Multiplex Assays Plasma/tissue levels of TNF-α, IL-1β, IL-6, MCP-1. nih.govsmw.ch Measures the impact of ApoA-I on the production of key inflammatory signaling molecules. nih.gov
Immunohistochemistry/qPCR Expression of VCAM-1, ICAM-1 in tissues. frontiersin.org Assesses the ability of ApoA-I to inhibit the adhesion and transmigration of leukocytes. frontiersin.org
Disease-Specific Animal Models Survival rates in sepsis, clinical scores in autoimmune diseases. frontiersin.orgarvojournals.org Provides in vivo evidence for the therapeutic potential of ApoA-I in inflammatory conditions. frontiersin.org

Proteomic and Genomic Approaches for Comprehensive Analysis

To gain a deeper understanding of the molecular mechanisms underlying ApoA-I's function, researchers employ high-throughput proteomic and genomic techniques. These approaches allow for a comprehensive characterization of the protein itself and its influence on global gene expression patterns.

Top-Down Proteomics and Mass Spectrometry for Proteoform Characterization

ApoA-I exists in the body not as a single entity, but as a collection of different "proteoforms" arising from post-translational modifications (PTMs) and genetic variations. nih.govnih.gov Top-down proteomics, which analyzes intact proteins, is a powerful methodology for characterizing this heterogeneity. nih.gov

The typical workflow for top-down proteomic analysis of ApoA-I proteoforms involves:

Sample Preparation: Serum or plasma samples are often first depleted of highly abundant proteins like albumin and apolipoprotein B (ApoB)-containing lipoproteins to enrich for ApoA-I. acs.org

Liquid Chromatography (LC): The enriched protein mixture is then separated using liquid chromatography, which separates different proteoforms based on their physicochemical properties. ahajournals.org

Mass Spectrometry (MS): The separated proteoforms are introduced into a high-resolution mass spectrometer. The instrument measures the precise mass of the intact proteoforms, allowing for the identification of modifications such as oxidation, truncation, and acylation. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS): To pinpoint the exact location of a modification on the protein sequence, individual proteoforms are isolated within the mass spectrometer and fragmented. The resulting fragment ions are then analyzed to create a detailed map of the modification. nih.gov

Using these methods, researchers have identified numerous ApoA-I proteoforms, including those with C-terminal truncations, oxidation of methionine residues, and various acylations. acs.orgahajournals.orgnih.gov Studies have shown that the relative abundance of these different proteoforms can be associated with cardiometabolic health indices, suggesting that specific proteoforms may have distinct biological functions. ahajournals.orgsemanticscholar.org

Table 3: Common Post-Translational Modifications of ApoA-I Identified by Mass Spectrometry

Modification Type Description Potential Functional Impact
Truncation Loss of one or more amino acids, often at the C-terminus. nih.gov May alter protein stability and interaction with receptors.
Oxidation Addition of oxygen atoms, commonly to methionine residues. nih.gov Can impair the antioxidant and cholesterol transport functions of ApoA-I. nih.gov
Acylation Covalent attachment of fatty acids. acs.org Has been associated with enhanced HDL efflux capacity. acs.org
Glycation Non-enzymatic attachment of sugar molecules. ahajournals.org Positively associated with serum glucose and diabetes. ahajournals.orgsemanticscholar.org

Microarray and Quantitative RT-PCR for Gene Expression Profiling

Genomic approaches are used to investigate how changes in ApoA-I levels or function affect the expression of other genes, providing insights into the broader biological pathways it regulates.

Microarray Analysis: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. nih.govnih.gov In the context of ApoA-I research, liver or adipose tissue samples from apoAI-knockout or transgenic mice are compared to those from control animals. nih.govplos.org Labeled cDNA from these samples is hybridized to a microarray chip containing probes for a large number of genes. The resulting signal intensities reveal which genes are up- or down-regulated in response to the altered ApoA-I status. nih.gov For example, microarray studies in apoAI-knockout mice have identified changes in the expression of genes involved in sterol metabolism, such as sterol C5 desaturase. nih.gov

Quantitative Real-Time RT-PCR (qPCR): qPCR is a highly sensitive and specific technique used to measure the abundance of mRNA transcripts for particular genes. thermofisher.combiotechniques.com It is often used to validate the findings from microarray experiments or to investigate the expression of a smaller set of target genes. plos.orgnih.gov The process involves reverse transcribing mRNA into cDNA, which is then amplified in a real-time PCR instrument. The rate of amplification is proportional to the initial amount of mRNA, allowing for accurate quantification. thermofisher.com For instance, qPCR has been used to confirm the downregulation of the ApoCIII gene in the livers of apoAI-knockout mice and to study the expression of APOA1 itself in various tissues. nih.govnih.gov

Table 4: Genomic Techniques for Studying ApoA-I-Related Gene Expression

Technique Principle Application in ApoA-I Research
Microarray Analysis Simultaneous measurement of thousands of mRNA transcripts using a solid-surface chip with gene-specific probes. nih.govnih.gov Global profiling of gene expression changes in liver and other tissues of ApoA-I modified animal models. nih.govplos.org
Quantitative RT-PCR (qPCR) Sensitive and specific quantification of mRNA levels by reverse transcription followed by real-time amplification. thermofisher.combiotechniques.com Validation of microarray data and targeted analysis of genes involved in lipid metabolism and inflammation. nih.govplos.org

Future Research Trajectories and Open Questions in Arp 1 Biology

Elucidating Novel Regulatory Mechanisms of ARP-1 Activity and Stability

The functional capacity of ARP-1 is intricately controlled by a variety of mechanisms that modulate its expression, activity, and stability. While it is known that ARP-1 binds to DNA as a dimer, the full spectrum of factors that govern its regulatory power is still under investigation. nih.gov Future research must focus on uncovering the post-translational modifications (PTMs), protein-protein interactions, and cellular signaling cascades that fine-tune ARP-1's function.

Key areas for future investigation include:

Post-Translational Modifications: A comprehensive analysis of PTMs such as phosphorylation, ubiquitination, SUMOylation, and acetylation is needed. Identifying the specific enzymes (e.g., kinases, ubiquitin ligases) that act on ARP-1 and the functional consequences of these modifications will provide deeper insights into how its activity is dynamically regulated in response to cellular cues.

Protein Stability and Turnover: The mechanisms governing the degradation and turnover rate of the ARP-1 protein are largely unknown. Research into the ubiquitin-proteasome system components that target ARP-1 for degradation could reveal how its cellular levels are maintained, a critical factor for a potent transcriptional regulator.

Cellular Signaling Integration: Early evidence suggests that signaling pathways, such as the hedgehog pathway, can induce ARP-1 expression. pnas.org Further studies are required to determine how other major signaling networks (e.g., MAPK, PI3K/AKT) might converge on ARP-1 to modulate its activity, either through PTMs or by regulating its expression. The transcriptional regulation of ARP-1 may depend on the specific promoter context of its target genes, allowing it to function as either a positive or negative modulator. nih.gov

Regulatory MechanismDescriptionKey Research Question
Dimerization ARP-1 binds to DNA as a homodimer or heterodimer with other nuclear receptors. Its dimerization domain is located in the C-terminal region. nih.govWhat is the full range of ARP-1's dimerization partners and how does this affect target gene specificity and regulatory activity?
Transcriptional Control The expression of the ARP-1 gene (NR2F2) is regulated by upstream signaling pathways, such as the hedgehog pathway, which can induce its expression. pnas.orgWhich other signaling pathways and transcription factors control the expression of ARP-1 in different cell types and developmental stages?
Context-Dependent Activity ARP-1 can act as a transcriptional activator or repressor depending on the cellular and promoter context. For example, it represses the apoAI gene but activates the brain-specific aromatase promoter. nih.govnih.govWhat are the molecular determinants (e.g., co-factors, chromatin state) that switch ARP-1 from a repressor to an activator?

Identification of Additional Downstream and Upstream Effectors of ARP-1

ARP-1 is a critical node in a complex regulatory network. Identifying the full complement of its upstream regulators and downstream targets is essential for a complete understanding of its biological roles. While initial studies identified key targets, the breadth of its influence is likely much wider.

Upstream Effectors: The primary known upstream pathway is the hedgehog signaling cascade, which induces COUP-TFII/ARP-1 expression. pnas.org However, given the diverse roles of ARP-1, it is almost certain that its expression and activity are controlled by a variety of other signals related to metabolic state, developmental cues, and cellular stress. Future work using proteomic and genomic screens could identify new proteins and signaling molecules that directly interact with and modulate ARP-1.

Downstream Effectors: ARP-1 exerts its influence by binding to specific DNA sequences in the regulatory regions of its target genes. nih.gov Its known targets highlight its role in multiple biological processes. For instance, in adipogenesis, ARP-1 directly represses the promoter of C/EBPα, a key pro-adipogenic factor. pnas.org In the brain, it binds to the promoter of the aromatase gene, inducing its expression. nih.gov Cotransfection experiments have demonstrated that ARP-1 downregulates the apoAI gene. nih.gov The protein also binds to regulatory regions of the genes for apoB, apoCIII, and insulin (B600854). nih.gov A major challenge is to create a comprehensive, genome-wide map of ARP-1 binding sites in various cell types to uncover novel downstream pathways.

Effector TypeKnown Effector/TargetBiological ContextReference
Upstream Hedgehog SignalingAdipogenesis pnas.org
Downstream Apolipoprotein AI (apoAI)Lipid Metabolism nih.gov
Downstream AromataseNeurodevelopment nih.gov
Downstream C/EBPαAdipogenesis pnas.org
Downstream Apolipoprotein B (apoB)Lipid Metabolism nih.gov
Downstream Apolipoprotein CIII (apoCIII)Lipid Metabolism nih.gov
Downstream InsulinGlucose Homeostasis nih.gov

Exploring ARP-1's Role in Diverse Cellular and Systemic Contexts Beyond Lipid Metabolism

While named for its role in apolipoprotein regulation, ARP-1's functions are far more diverse. Future research should continue to explore these non-canonical roles to understand its systemic importance.

Adipogenesis: ARP-1 is a critical negative regulator of fat cell differentiation (adipogenesis). pnas.org Its role as a repressor of this process makes it a potential focal point for understanding metabolic diseases like obesity and type 2 diabetes. Unraveling how ARP-1 integrates signals to control the fate of preadipocytes is a key future direction.

Neurodevelopment: In the fetal brain, ARP-1 is an important transcriptional activator of the aromatase gene, which is responsible for converting testosterone (B1683101) to estradiol. nih.gov This function implicates ARP-1 in the sexual differentiation of the brain and potentially in regulating sexual behavior. nih.gov Further exploration of its targets within the central nervous system could reveal novel roles in neuronal function and development.

Organogenesis and Development: As a nuclear receptor, ARP-1 is involved in the development of various tissues. Its links to the hedgehog pathway and its regulation of key developmental transcription factors suggest a broad role in morphogenesis and cellular differentiation during embryonic development. pnas.orgwikipedia.org

Cancer Biology: Dysregulation of transcription factors is a hallmark of cancer. Given ARP-1's role in controlling cell differentiation and its response to signaling pathways often hijacked in cancer, its potential contribution to tumorigenesis warrants deeper investigation.

Advancements in Methodological Approaches for Comprehensive Functional Analysis

To address the open questions in ARP-1 biology, researchers must leverage and develop advanced methodological tools. Combining established techniques with cutting-edge approaches will be crucial for a comprehensive functional analysis.

Genomic and Epigenomic Profiling: Techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can provide a genome-wide map of ARP-1 binding sites. This will help identify novel target genes and pathways in an unbiased manner. ATAC-seq can reveal how ARP-1 influences chromatin accessibility.

Proteomics: Mass spectrometry-based approaches can be used to identify novel ARP-1 interacting proteins (co-activators and co-repressors) and to map post-translational modifications on a global scale.

Gene Editing: CRISPR/Cas9 technology allows for precise editing of the NR2F2 gene in cell lines and animal models. This enables the study of specific ARP-1 domains or the effect of mutations that mimic or ablate post-translational modification sites.

High-Throughput Screening: Luciferase reporter assays, which have been used to show ARP-1's effect on promoter activity, can be adapted for high-throughput screens to identify small molecules that modulate ARP-1 activity. nih.gov Similarly, siRNA knockdown studies can be performed at a larger scale to identify genes that are functionally dependent on ARP-1. nih.gov

Advanced Imaging: High-resolution microscopy techniques can be used to visualize the subcellular localization of ARP-1 and its dynamic interactions with chromatin and other nuclear proteins in real-time.

Investigating ARP-1's Mechanistic Potential for Modulating Biological Pathways and Cellular Responses

A thorough understanding of ARP-1's mechanisms opens the door to investigating its potential as a point of intervention for modulating biological processes and cellular responses in disease.

Metabolic Diseases: As a key repressor of adipogenesis, ARP-1 is a potential target for therapies aimed at controlling adipose tissue mass. pnas.org Strategies to modulate ARP-1 activity could offer new ways to combat obesity and related metabolic disorders.

Neurological and Endocrine Disorders: Given its role in regulating steroid hormone synthesis in the brain, investigating how ARP-1 modulation affects neuroendocrine systems could provide insights into developmental and behavioral disorders. nih.gov

Oncology: If ARP-1 is identified as a driver or suppressor in specific cancers, it could become a therapeutic target. Modulating its activity could potentially influence cancer cell differentiation, proliferation, or response to other therapies.

Regenerative Medicine: By controlling cell fate decisions, such as in adipogenesis, ARP-1 could be a tool in regenerative medicine. Manipulating its expression or activity might help direct the differentiation of stem cells into desired lineages for therapeutic applications.

The ultimate goal is to translate the fundamental knowledge of ARP-1 biology into strategies that can precisely modulate its activity, thereby correcting pathological cellular responses and restoring homeostatic balance.

Q & A

What is the primary molecular mechanism by which ARP-1 represses apoAI gene transcription?

ARP-1 binds to the apoAI promoter’s regulatory element (site A) as a dimer, competing with or displacing activators like HNF-4α. This repression is ligand-independent and involves direct DNA binding via its steroid receptor-like domain. Cotransfection assays in HepG2 cells demonstrate that ARP-1 overexpression reduces apoAI promoter activity by >70%, with dimerization critical for its inhibitory function .

Methodological Insight : Electrophoretic mobility shift assays (EMSAs) and Scatchard analysis are key for quantifying ARP-1’s binding affinity (Kd ~10 nM for site A) and dimerization dynamics .

How does ARP-1 interact with RXRα to regulate apoAI gene responsiveness to retinoic acid (RA)?

ARP-1 and RXRα form heterodimers with ~10× higher binding affinity for site A compared to homodimers. In the absence of RA, ARP-1-RXRα complexes strongly repress transcription. RA treatment alleviates repression by promoting RXRα-mediated transactivation, shifting the balance from inhibition to activation. This "sensitization" mechanism depends on the intracellular ARP-1/RXRα ratio, as shown in dose-dependent transfection assays .

Experimental Design : Use HepG2 cells transfected with apoAI promoter-reporter constructs and titrate ARP-1/RXRα expression vectors ± RA (1 µM). Measure luciferase activity to quantify transcriptional shifts .

What experimental models are optimal for studying ARP-1’s role in lipid metabolism?

  • In vitro : HepG2 hepatoma cells, which retain liver-specific apoAI expression, are ideal for transient transfection and chromatin immunoprecipitation (ChIP) assays .
  • In vivo : Transgenic mice with liver-specific ARP-1 overexpression show reduced plasma apoAI and HDL levels, mimicking human dyslipidemia .
  • In vitro glucose modulation : HepG2 cultures under high glucose (25 mM) show increased ApoB100/ApoAI ratios, revealing ARP-1’s metabolic crosstalk with glucose signaling .

Data Contradiction Note : Discrepancies in ARP-1’s effects across studies may arise from cell-type-specific cofactors (e.g., intestinal vs. hepatic models) .

How can researchers resolve conflicting data on ARP-1’s regulatory targets?

ARP-1 binds multiple gene promoters (apoB, apoCIII, insulin), but its effects vary by cellular context. Strategies include:

  • Competitive EMSAs : Compare ARP-1’s binding affinity for apoAI vs. non-canonical sites (e.g., thyroid hormone-responsive elements) .
  • Chromatin Conformation Analysis : Use 3C or Hi-C to assess ARP-1’s spatial influence on apoAI enhancer-promoter looping .
  • Knockdown/Overexpression : siRNA-mediated ARP-1 silencing in primary hepatocytes can isolate its direct vs. indirect effects .

What advanced techniques quantify ARP-1’s transcriptional activity in live cells?

  • Reporter Assays : Use apoAI promoter-driven luciferase constructs with ARP-1 mutants (e.g., dimerization-deficient variants) .
  • Single-Cell Imaging : CRISPR-edited HepG2 lines with ARP-1 tagged with fluorescent reporters (e.g., mCherry) enable real-time tracking of nuclear localization .
  • Proximity Ligation Assays (PLA) : Detect ARP-1-RXRα heterodimerization in situ using antibodies against each protein .

How does ARP-1 crosstalk with other nuclear receptors (e.g., PPARγ, LXRα) influence lipid homeostasis?

ARP-1 antagonizes PPARγ-driven apoAI upregulation by competing for coactivators (e.g., PGC-1α). Conversely, LXRα activation in macrophages suppresses ARP-1 expression, creating a feedback loop. Dual-luciferase assays in THP-1 macrophages show PPARγ agonists (e.g., ciglitazone) reduce ARP-1 binding to the apoAI promoter by 40% .

Key Data : PPARγ activation increases HDL-associated apoAI by 2.5-fold in murine models, inversely correlating with hepatic ARP-1 levels .

What are the limitations of current ARP-1 detection methods in clinical samples?

  • ELISA Specificity : Commercial kits (e.g., ab108803) may cross-react with truncated ARP-1 isoforms. Validate with western blotting using isoform-specific antibodies .
  • Plasma vs. Tissue : ARP-1 is predominantly nuclear; cytoplasmic leakage during sample preparation can skew quantitation. Use nuclear fractionation protocols for tissue samples .

What emerging technologies could advance ARP-1 research?

  • Cryo-EM : Resolve ARP-1’s dimeric structure bound to DNA to identify allosteric regulatory sites.
  • Base Editing : Introduce pathogenic ARP-1 mutations (e.g., R276C) into organoids to study dyslipidemia mechanisms .
  • Multi-Omics Integration : Combine ChIP-seq (ARP-1 binding sites) with lipidomic profiles to map genotype-phenotype relationships .

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